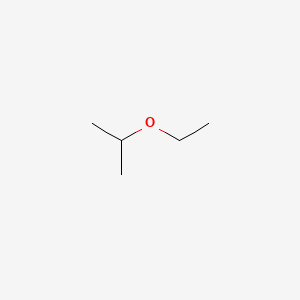

Ethyl isopropyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.28 m. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-4-6-5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJVWZAETSBXKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060805 | |

| Record name | Propane, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-54-7 | |

| Record name | Ethyl isopropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isopropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl isopropyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68FC4UEX7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Ether Chemistry and Its Evolution in Research

The study of ethers is deeply rooted in the history of organic chemistry. smolecule.com Initially, the term "ether" was broadly applied to any volatile substance. frontiersin.org The first isolation of an ether, specifically diethyl ether, is credited to William Henry in 1818, who produced it from the reaction of sulfuric acid with alcohol. ufp.pt A pivotal moment in ether chemistry came in 1850 with Alexander Williamson's development of the Williamson ether synthesis. researchgate.netnih.gov This reaction, involving an alkoxide and an organohalide, was crucial in proving the structure of ethers and remains a fundamental method for their preparation, particularly for asymmetrical ethers. researchgate.netnih.gov

Early research into ethers was often intertwined with the development of radical theories in organic chemistry. frontiersin.org The understanding of etherification mechanisms has since evolved significantly, with advancements in acid-catalyzed dehydration of alcohols and the development of new catalytic systems. frontiersin.orgrsc.org This evolution has expanded the synthetic chemist's toolkit, allowing for the creation of a vast array of both symmetrical and asymmetrical ethers with tailored properties for specific research applications. researchgate.netrsc.org

Significance of Asymmetrical Ethers in Organic Synthesis Research

Ethers are broadly classified as symmetrical (R-O-R) or asymmetrical (R-O-R'), where the alkyl or aryl groups attached to the oxygen atom are different. sigmaaldrich.com Asymmetrical ethers, such as ethyl isopropyl ether, are of particular importance in organic synthesis for several reasons. They are crucial building blocks in the synthesis of more complex molecules, including pharmaceuticals and natural products. futuremarketinsights.com The Williamson ether synthesis is a cornerstone for preparing these asymmetrical ethers, typically proceeding via an SN2 mechanism. nih.gov The choice of reactants in this synthesis is critical; for instance, to synthesize this compound, sodium isopropoxide is reacted with a primary alkyl halide like ethyl bromide. Attempting the reverse, using sodium ethoxide and an isopropyl halide, is less efficient due to competing elimination reactions.

The utility of asymmetrical ethers extends to their use as protecting groups for alcohols in multi-step syntheses, preventing unwanted reactions at specific sites. futuremarketinsights.com Furthermore, the unique steric and electronic environment around the oxygen atom in asymmetrical ethers can influence the reactivity and selectivity of reactions in which they are used as solvents or as part of a larger molecular framework. futuremarketinsights.com Modern synthetic strategies continue to be developed to improve the efficiency and selectivity of asymmetrical ether synthesis, including microwave-assisted techniques and the use of novel catalysts. ufp.ptresearchgate.net

Scope and Research Trajectories for Ethyl Isopropyl Ether

Established Synthetic Pathways

The formation of this compound can be achieved through various reactions, including the dehydration of alcohols, the Williamson ether synthesis, and alkoxymercuration-demercuration reactions. Each of these methods presents distinct advantages and limitations.

Dehydration of Alcohols for Ether Formation

The acid-catalyzed dehydration of alcohols is a common method for synthesizing symmetrical ethers. openstax.orgbyjus.com When a mixture of two different primary alcohols is used, a mixture of three different ethers is produced, which can be difficult to separate. Specifically, reacting ethanol (B145695) and isopropanol (B130326) with an acid catalyst like sulfuric acid results in a mixture of diethyl ether, diisopropyl ether, and the desired this compound. This lack of selectivity makes it a less practical method for the exclusive synthesis of asymmetrical ethers like this compound.

The reaction conditions, particularly temperature, play a crucial role in determining the major product. For instance, the dehydration of ethanol at 443 K primarily yields ethene, while at 413 K, ethoxyethane (diethyl ether) is the main product. byjus.com The mechanism can proceed through either an SN1 or SN2 pathway, depending on the structure of the alcohol. Primary alcohols typically follow an SN2 mechanism, while secondary and tertiary alcohols favor an SN1 pathway due to the stability of the corresponding carbocation intermediates. byjus.combyjus.com

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgscienceinfo.com This reaction involves the nucleophilic substitution of a halide ion from an alkyl halide by an alkoxide ion. wikipedia.org

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org In this concerted reaction, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. wikipedia.org For the synthesis of this compound, there are two possible combinations of reactants:

Sodium isopropoxide and an ethyl halide (e.g., ethyl bromide). brainly.com

Sodium ethoxide and an isopropyl halide (e.g., isopropyl bromide). brainly.comdoubtnut.com

The success of the Williamson synthesis is highly dependent on the steric hindrance of the reactants. wikipedia.orglibretexts.org Since alkoxides are strong bases, they can also participate in elimination reactions (E2), which compete with the desired substitution (SN2). libretexts.org The rate of the SN2 reaction decreases significantly as the steric bulk around the reaction center increases (methyl > primary > secondary). masterorganicchemistry.com

Therefore, to maximize the yield of this compound, the preferred pathway involves the reaction of the more sterically hindered alkoxide (isopropoxide) with the less sterically hindered alkyl halide (ethyl halide). libretexts.org The alternative, reacting ethoxide with a secondary alkyl halide like isopropyl bromide, would lead to a significant amount of propene as a byproduct of E2 elimination. doubtnut.com

| Reactant 1 (Alkoxide) | Reactant 2 (Alkyl Halide) | Major Product | Minor Product(s) |

| Sodium Isopropoxide | Ethyl Bromide | This compound | - |

| Sodium Ethoxide | Isopropyl Bromide | Propene | This compound |

This table illustrates the preferred reactant pairing for the Williamson ether synthesis of this compound to minimize elimination side reactions.

A variation of the Williamson synthesis utilizes a milder base, such as silver oxide (Ag₂O), in place of a strong base like sodium hydride. openstax.orglibretexts.org This modification is particularly useful when dealing with sensitive functional groups, such as those found in sugars, where a strong base could cause degradation. orgoreview.com With silver oxide, the alcohol can react directly with the alkyl halide without the need to pre-form the alkoxide intermediate. openstax.orglibretexts.org This method offers milder reaction conditions. libretexts.org

Alkoxymercuration-Demercuration Reactions

Alkoxymercuration-demercuration is another method for synthesizing ethers from alkenes and alcohols. openstax.orglibretexts.org This two-step process involves the addition of an alcohol to an alkene, following Markovnikov's rule, without the issue of carbocation rearrangements that can occur in acid-catalyzed additions. libretexts.org

The reaction begins with the electrophilic addition of a mercuric salt (like mercuric acetate (B1210297) or mercuric trifluoroacetate) to the alkene, forming a cyclic mercurinium ion intermediate. libretexts.orglibretexts.org The alcohol then acts as a nucleophile, attacking the more substituted carbon of the mercurinium ion. libretexts.org The final step is demercuration, where the carbon-mercury bond is cleaved by a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), to yield the ether. openstax.orglibretexts.org

For the synthesis of this compound, propene would be reacted with ethanol in the presence of a mercury(II) salt, followed by reduction with sodium borohydride. youtube.com While effective, this method is less commonly used for simple ethers like this compound compared to the Williamson synthesis.

Mechanistic Considerations in Asymmetrical Ether Synthesis Selectivity

The selectivity in asymmetrical ether synthesis is primarily dictated by the reaction mechanism and the structure of the substrates. In the Williamson ether synthesis, the competition between SN2 and E2 pathways is the critical factor. The SN2 reaction is favored by unhindered primary alkyl halides and is sensitive to steric hindrance. wikipedia.orgmasterorganicchemistry.com Conversely, the E2 reaction becomes more prevalent with secondary and tertiary alkyl halides, as the alkoxide can more easily act as a base and abstract a proton. libretexts.org Therefore, to selectively synthesize an asymmetrical ether like this compound, it is crucial to choose the combination of reactants that minimizes the potential for elimination. This means the less sterically hindered alkyl group should be the electrophile (alkyl halide), and the more sterically hindered group should be the nucleophile (alkoxide). libretexts.org

In the acid-catalyzed dehydration of a mixture of alcohols, the lack of selectivity arises from the comparable reactivity of the different alcohols and protonated alcohols present in the reaction mixture, leading to a statistical distribution of products.

Emerging and Specialized Synthetic Approaches

While traditional chemical synthesis methods for ethers are well-established, there is a growing interest in developing more sustainable and selective synthetic routes. Emerging approaches are focused on improving reaction efficiency, reducing environmental impact, and achieving higher levels of selectivity under milder conditions. These specialized methodologies often draw inspiration from biological systems, leading to the exploration of enzymatic and biocatalytic pathways for the formation of ether linkages.

Acidic Cleavage Reactions

The most common reaction that ethers undergo is cleavage of the carbon-oxygen (C-O) bond when treated with strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orglibretexts.orglibretexts.org Hydrochloric acid (HCl) is generally not effective for ether cleavage. libretexts.org The acidic cleavage of this compound proceeds through nucleophilic substitution mechanisms, either S(_N)1 or S(_N)2, depending on the reaction conditions and the structure of the ether. libretexts.orglibretexts.orgwikipedia.org

Protonation and Nucleophilic Substitution Pathways (S(_N)1 and S(_N)2 Mechanisms)

The initial step in the acidic cleavage of an ether is the protonation of the ether oxygen by the strong acid. libretexts.orglibretexts.orgfiveable.me This converts the alkoxy group into a good leaving group (an alcohol). libretexts.orglibretexts.org Following protonation, the halide anion (e.g., Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms. libretexts.orgwikipedia.org

For this compound, which has a primary and a secondary alkyl group, the reaction typically proceeds via an S(_N)2 mechanism. libretexts.orglibretexts.orglibretexts.org In an S(_N)2 reaction, the nucleophile attacks the less sterically hindered carbon atom. libretexts.orglibretexts.orgmasterorganicchemistry.com The ethyl group is less sterically hindered than the isopropyl group, so the halide ion will preferentially attack the ethyl carbon. libretexts.orglibretexts.org This results in the formation of an ethyl halide and isopropyl alcohol. libretexts.orglibretexts.orglibretexts.org

If an ether contains a tertiary alkyl group, a benzylic group, or an allylic group, the cleavage mechanism can shift to S(_N)1. libretexts.orglibretexts.orgmasterorganicchemistry.com This is because these groups can form stable carbocation intermediates. libretexts.orgfiveable.mefiveable.me In an S(_N)1 reaction, the C-O bond breaks first to form a carbocation and an alcohol. The more stable carbocation is preferentially formed. The nucleophile then attacks the carbocation. For instance, in the cleavage of tert-butyl ethyl ether under acidic conditions, the more stable tert-butyl carbocation is formed, leading to tert-butyl iodide and ethanol. stackexchange.com

| Mechanism | Favored By | Key Feature | Example Substrate |

| S(_N)2 | Primary and secondary alkyl groups | Attack at the less sterically hindered carbon | This compound |

| S(_N)1 | Tertiary, benzylic, or allylic groups | Formation of a stable carbocation | tert-Butyl ethyl ether |

Influence of Alkyl Group Steric Hindrance on Regioselectivity

The regioselectivity of ether cleavage is significantly influenced by the steric hindrance of the alkyl groups attached to the oxygen atom. libretexts.orgacs.org In the case of this compound, the ethyl group is a primary alkyl group, while the isopropyl group is a secondary alkyl group. The S(_N)2 attack by the halide nucleophile is sensitive to steric bulk. masterorganicchemistry.com

The transition state of an S(_N)2 reaction involves the nucleophile approaching the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com Increased steric hindrance around the carbon atom makes this backside attack more difficult, thus slowing down the reaction rate. masterorganicchemistry.com Consequently, the nucleophile will preferentially attack the less sterically hindered ethyl group in this compound. libretexts.orglibretexts.org This leads to the selective formation of iodoethane (B44018) and isopropyl alcohol when treated with HI. vaia.compressbooks.publibretexts.org

| Alkyl Group in this compound | Steric Hindrance | Favored Site of Nucleophilic Attack (S(_N)2) |

| Ethyl | Less hindered (1°) | Preferred |

| Isopropyl | More hindered (2°) | Disfavored |

Formation of Alcohol and Alkyl Halide Products

The acidic cleavage of this compound with a strong acid like HBr or HI yields a specific set of products due to the S(_N)2 mechanism. libretexts.orglibretexts.orglibretexts.org The reaction proceeds as follows:

Protonation: The ether oxygen is protonated by the acid.

Nucleophilic Attack: The halide ion (Br⁻ or I⁻) attacks the less sterically hindered ethyl group.

Product Formation: This results in the formation of bromoethane (B45996) or iodoethane and isopropyl alcohol. libretexts.orglibretexts.org

If an excess of the strong acid is used, the isopropyl alcohol formed can further react to produce the corresponding alkyl halide, in this case, 2-iodopropane (B156323) or 2-bromopropane. libretexts.org

Reaction Products of this compound Cleavage with HBr: libretexts.orglibretexts.org

| Reactant | Reagent | Primary Products |

| This compound | HBr | Bromoethane and Isopropyl alcohol |

Thermal Decomposition Studies

The thermal decomposition, or pyrolysis, of ethers involves breaking the C-O and C-H bonds at high temperatures. These reactions can proceed through various mechanisms, including intramolecular rearrangements and free-radical pathways. royalsocietypublishing.orgresearchgate.net

Intramolecular Decomposition Mechanisms

Studies on the thermal decomposition of similar ethers, such as vinyl isopropyl ether, have shown that intramolecular decomposition can occur, leading to the formation of an alkene and an alcohol or aldehyde. cdnsciencepub.comcdnsciencepub.com For example, the pyrolysis of vinyl isopropyl ether primarily yields propylene (B89431) and acetaldehyde (B116499) through a cyclic transition state. cdnsciencepub.comcdnsciencepub.com While specific studies on the intramolecular decomposition of this compound are less common, analogies can be drawn from related ethers. The decomposition of diisopropyl ether, for instance, produces propene and isopropanol through a molecular reaction pathway. researchgate.net

Role of Free Radical Pathways in High-Temperature Environments

At high temperatures, the thermal decomposition of ethers often involves free radical chain reactions. royalsocietypublishing.orgresearchgate.netescholarship.org These reactions are initiated by the homolytic cleavage of a C-O or C-H bond, generating free radicals. researchgate.net These highly reactive species can then participate in a series of propagation steps, leading to a variety of smaller, stable molecules. escholarship.org

For instance, the pyrolysis of diethyl ether produces a mixture of methane, ethane, and carbon monoxide, with acetaldehyde as an intermediate, indicating a complex free-radical mechanism. royalsocietypublishing.org In the case of this compound, high-temperature decomposition would likely initiate by breaking the weaker C-O bond to form ethyl and isopropyl radicals, or by abstraction of a hydrogen atom. These radicals would then undergo further reactions like β-scission, combination, and disproportionation to yield a complex mixture of products. The study of diisopropyl ether decomposition also points to a radical chain reaction producing propane (B168953) and acetone (B3395972) alongside the products from the molecular pathway. researchgate.net

Gas-Phase Reactions and Atmospheric Chemistry

The atmospheric fate of volatile organic compounds (VOCs) like this compound is primarily determined by their gas-phase reactions with atmospheric oxidants. The most significant of these is the hydroxyl (OH) radical, which is responsible for the daytime degradation of most VOCs. dss.go.th The reactions initiated by OH radicals lead to the formation of various secondary pollutants, including ozone and particulate matter.

The dominant atmospheric loss process for this compound is its reaction with the hydroxyl radical. dss.go.th This reaction proceeds primarily through hydrogen atom abstraction, where the OH radical removes a hydrogen atom from the ether molecule to form water and an alkyl ether radical.

The this compound molecule (CH₃CH₂OCH(CH₃)₂) presents several sites for H-atom abstraction:

The secondary C-H bond on the isopropyl group (α-hydrogen)

The C-H bonds on the ethoxy group's methylene (B1212753) carbon (α'-hydrogen)

The primary C-H bonds on the methyl groups of both the isopropyl and ethyl substituents

Theoretical studies indicate that H-atom abstraction occurs at all possible sites, but the reactivity varies. The abstraction from the C-H bonds adjacent to the ether oxygen (alpha-hydrogens) is generally the most favorable pathway due to the stabilizing effect of the oxygen atom on the resulting radical. acs.org Specifically, the single hydrogen on the tertiary carbon of the isopropyl group is particularly susceptible to abstraction.

Table 1: Selected OH Radical Reaction Rate Constants for Ethers at 298 K

| Ether | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Dimethyl Ether | 2.36 × 10⁻¹² to 2.99 × 10⁻¹² | acs.org |

| Diethyl Ether | 3.1 × 10⁻¹⁵ | rsc.org |

| Di-n-propyl Ether | 4.9 × 10⁻¹⁵ | rsc.org |

| Diisopropyl Ether | 4.0 × 10⁻¹⁵ | rsc.org |

| Ethyl tert-butyl Ether | 4.5 × 10⁻¹⁵ | rsc.org |

The rate constant for the reaction of OH with this compound can be estimated based on structure-activity relationships and data from similar ethers. Given its structure, its reactivity is expected to be significant, leading to a relatively short atmospheric lifetime.

Following the initial H-atom abstraction by OH radicals, the resulting alkyl ether radicals (R•) rapidly react with molecular oxygen (O₂) in the atmosphere to form peroxy radicals (RO₂•). The subsequent fate of these peroxy radicals, typically involving reactions with nitric oxide (NO) or other peroxy radicals, dictates the final product distribution.

The primary reaction pathways and expected products for this compound are:

Abstraction from the isopropyl methine group (-OCH-) : This is a major pathway. The resulting peroxy radical's reaction with NO leads to an alkoxy radical that rapidly decomposes.

Products : Acetone and acetaldehyde are the major expected products from this pathway, formed via the decomposition of the intermediate alkoxy radical. researchgate.netmdma.ch

Abstraction from the ethoxy methylene group (-OCH₂-) : This is another significant pathway.

Products : The subsequent alkoxy radical can decompose to form an isopropoxy radical and acetaldehyde. The isopropoxy radical can then be oxidized to acetone.

Abstraction from the methyl groups : Abstraction from the primary C-H bonds of the ethyl or isopropyl groups occurs but is generally a minor pathway compared to abstraction at the alpha-carbon positions.

Studies of analogous ethers support these predictions. For instance, the oxidation of 2-butoxyethanol (B58217) yields n-butyl formate (B1220265) and propanal, while 1-methoxy-2-propanol (B31579) yields methyl formate and methoxyacetone. dss.go.th The atmospheric oxidation of diethyl ether and ethyl tert-butyl ether also shows formation of corresponding aldehydes and ketones. acs.org Therefore, the primary stable products from the gas-phase oxidation of this compound in the presence of NOx are expected to be acetone and acetaldehyde. Minor products could include ethyl formate and isopropyl acetate depending on the specific fragmentation pathways of the intermediate alkoxy radicals.

Peroxide Formation and Decomposition Characteristics in Ether Chemistry

Ethers are well-known for their tendency to form explosive peroxides upon exposure to oxygen and light, a process known as autoxidation. louisville.edusu.se this compound is classified as a compound that may form peroxides. su.senih.gov The risk associated with peroxide formation increases significantly if the peroxides become concentrated through evaporation or distillation. louisville.edu

The mechanism of peroxide formation is a free-radical chain reaction initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen. su.se The resulting radical reacts with molecular oxygen to form a hydroperoxide. Ethers with secondary alkyl groups, such as diisopropyl ether and this compound, are particularly hazardous because the hydrogen on the secondary carbon is more easily abstracted. fsu.eduwikipedia.org Diisopropyl ether is noted as a severe peroxide hazard, forming peroxides more readily than diethyl ether. wikipedia.orgumn.edu It has been reported that this compound forms peroxides more readily than diethyl ether but less so than diisopropyl ether.

The hydroperoxides formed from ethers can be unstable and are sensitive to heat, friction, and mechanical shock. su.sepitt.edu In the case of isopropyl ether, the initially formed hydroperoxide can polymerize to create a highly explosive crystalline solid that can precipitate from the solution. fsu.edu

Table 2: Peroxide Formation Hazard Classification for Common Ethers

| Ether | Peroxide Formation Hazard | Notes |

|---|---|---|

| Diisopropyl Ether | Severe (Class A) | Forms explosive peroxides readily, even without concentration. louisville.edu |

| Diethyl Ether | High (Class B) | Hazardous upon concentration. utexas.edu |

| This compound | Moderate-High (Class D) | Forms peroxides; hazard potential between diethyl and diisopropyl ether. su.senih.gov |

| Tetrahydrofuran (THF) | High (Class B) | Hazardous upon concentration. umn.edu |

The decomposition of ether hydroperoxides is a critical aspect of their hazard profile. Studies on the thermal stability of hydroperoxides from structurally similar ethers, like ethyl t-butyl ether (ETBE), provide valuable insights. The hydroperoxide isolated from ETBE oxidation, 1-tert-butoxy-ethyl hydroperoxide (TBEHP), was found to have an exothermic onset decomposition temperature of 99.12°C. epa.gov Similarly, the hydroperoxide from methyl t-butyl ether (MTBE) decomposition had an onset temperature of 108.10°C. acs.org These studies confirm that the thermal oxidation of ethers is a multi-step exothermic process involving hydroperoxide formation followed by thermal decomposition, which can lead to detonation under certain conditions of temperature and pressure. epa.gov The relatively low bond-dissociation energy of the oxygen-oxygen bond (20 to 50 kcal/mole) in peroxides is responsible for their inherent instability and tendency to decompose, sometimes violently. fsu.edupitt.edu

Applications of Ethyl Isopropyl Ether in Contemporary Chemical Research

Role as a Solvent in Organic Synthesis

One of the primary roles of ethyl isopropyl ether in the laboratory is as a solvent. smolecule.com Its stability and low reactivity make it a suitable medium for a variety of chemical reactions.

Applications in Recrystallization and Purification Techniques

Recrystallization is a fundamental technique for purifying solid organic compounds. tifr.res.in The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. This compound's solubility profile for many organic molecules makes it a suitable solvent for this purpose, effectively dissolving the target compound while leaving impurities behind in the solution. smolecule.com

The process of recrystallization involves dissolving the impure solid in a minimum amount of hot solvent. mnstate.edu Any insoluble impurities can be removed by filtration of the hot solution. tifr.res.in As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. mnstate.edu These purified crystals can then be collected by filtration. tifr.res.in

Utilization as a Reaction Medium for Specific Organic Transformations

Ethers, in general, are known for their unreactivity towards many reagents, which makes them excellent solvents for a wide range of organic reactions. libretexts.org this compound is no exception and can serve as a non-reactive medium for various chemical transformations. It is particularly useful in reactions involving alkylating agents. smolecule.com Its ability to dissolve a broad spectrum of nonpolar and slightly polar compounds ensures that reactants are brought into close contact, facilitating the desired chemical change. smolecule.com For instance, it is a preferred solvent in certain reactions where the stability of the solvent under the reaction conditions is crucial.

Utility in Chemical Extraction Processes

The favorable solvating properties and a relatively low boiling point of approximately 51-69°C make this compound a suitable choice for various extraction processes in research. smolecule.commyskinrecipes.com

Implementation in Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction is a common technique used to separate compounds based on their different solubilities in two immiscible liquids, typically an aqueous phase and an organic phase. smolecule.com this compound can function as the organic phase for extracting desired organic compounds from aqueous solutions. smolecule.com Its ability to dissolve a wide array of organic molecules allows for the efficient transfer of the target compound from the aqueous layer to the organic layer. smolecule.com This technique is valuable in the isolation of natural products and in the work-up procedures of many organic reactions.

Employment in Solid-Phase Extraction Applications

Solid-phase extraction (SPE) is a technique where a compound of interest is adsorbed onto a solid support (sorbent) and then eluted with an appropriate solvent. smolecule.com In normal-phase SPE, a non-polar solvent is used to introduce the sample onto a polar sorbent. sigmaaldrich.com this compound can be used as a solvent in such applications to elute the desired compounds from the solid phase. smolecule.com The choice of elution solvent is critical, and it should be polar enough to disrupt the interactions between the analyte and the sorbent. sigmaaldrich.com

Contributions to Advanced Analytical Chemistry Techniques

Beyond its role in synthesis and extraction, this compound finds application in certain analytical techniques. Its minimal interference in the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy regions makes it a suitable solvent for these analytical methods. smolecule.com This allows for the clear observation of the spectral signals of the analyte without significant solvent peaks obscuring the data.

Properties of Ethers Relevant to Their Applications

The utility of ethers like this compound in the laboratory is largely dictated by their physical and chemical properties. The following table summarizes some key properties of this compound and a related compound, diisopropyl ether.

| Property | This compound | Diisopropyl Ether |

| Molecular Formula | C₅H₁₂O | C₆H₁₄O |

| Molecular Weight | 88.15 g/mol nih.gov | 102.17 g/mol |

| Boiling Point | ~51-69°C myskinrecipes.com | 68.3 °C |

| Solubility in Water | Slightly soluble cymitquimica.com | 0.88% by weight at 20°C wikipedia.org |

| Key Feature | Good solvent for nonpolar and slightly polar compounds smolecule.com | Used for extraction of polar organic compounds wikipedia.org |

Integration in Specialized Research Disciplines

Beyond its general use as a solvent, this compound plays a role in several specialized areas of chemical research.

Polymer Dissolution and Solution Property Characterization

The study of polymers often requires dissolving them to analyze their properties in solution, such as molecular weight distribution and conformation. This compound can act as a solvent for certain types of polymers, enabling researchers to prepare solutions for characterization by techniques like viscometry, light scattering, and size-exclusion chromatography. smolecule.com The ability to dissolve specific polymers makes it a useful tool in the broader field of polymer research. smolecule.com

Methodologies for Natural Product Extraction and Isolation

The isolation of bioactive compounds from natural sources is a cornerstone of medicinal chemistry and pharmacognosy. This compound is utilized as an extraction solvent to isolate natural products from plant and animal materials. smolecule.com Its effectiveness in dissolving a wide array of organic compounds allows for the extraction of essential oils and other secondary metabolites. For instance, it has been employed in the extraction of volatile oils from medicinal plants. The process often involves techniques like liquid-liquid extraction, where the ether can selectively pull target compounds from an aqueous extract. smolecule.com

Explorations in Pharmaceutical Synthesis and Intermediates

In the pharmaceutical industry, this compound serves as a solvent and a reagent in the synthesis and purification of active pharmaceutical ingredients (APIs). myskinrecipes.comcymitquimica.com Its ability to dissolve a wide range of organic molecules is beneficial for carrying out chemical reactions and for purifying products through crystallization. smolecule.com

Furthermore, this compound has been cited in the context of synthesizing pharmaceutical intermediates. For example, it has been mentioned as a suitable aprotic solvent in the enantioselective synthesis of alkylated oxindoles, which are precursors to compounds like physostigmine. google.com Its role as a reaction medium helps to facilitate the desired chemical transformations while minimizing side reactions.

Research Contexts within Fuel Chemistry and Oxygenated Additives

Oxygenated additives are blended with gasoline to improve combustion efficiency and reduce harmful emissions. researchgate.net While more common oxygenates like ethanol (B145695), methyl tert-butyl ether (MTBE), and ethyl tert-butyl ether (ETBE) have been extensively studied, research has also explored other ethers, including isopropyl ether and its derivatives. frontiersin.orgtandfonline.com

Diisopropyl ether (DIPE), a closely related compound, has been investigated as a potential gasoline additive to increase the octane (B31449) rating. atamanchemicals.comtandfonline.com Research has shown that DIPE blends can have favorable properties, such as a higher calorific value and octane number compared to some alcohol blends. tandfonline.com Studies have also been conducted on the atmospheric chemistry of fuel additives like DIPE to understand their environmental impact. acs.org While direct research on this compound as a primary fuel additive is less common, the extensive investigation into similar ether compounds provides a research context for its potential properties and applications in fuel chemistry. researchgate.netfrontiersin.orgatamanchemicals.comtandfonline.comgoogle.com

Interactive Data Tables

Table 1: Spectroscopic and Chromatographic Applications of this compound

| Application Area | Technique | Role of this compound | Key Advantages |

| Spectroscopic Analysis | Infrared (IR) Spectroscopy | Solvent | Minimal spectral interference smolecule.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solvent | Minimal spectral interference smolecule.com | |

| Chromatographic Separations | Gas Chromatography (GC) | Sample Preparation Solvent | Good volatility, dissolves a range of analytes myskinrecipes.comru.nl |

| Liquid Chromatography (LC) | Sample Preparation Solvent | Effective for liquid-liquid and solid-phase extraction smolecule.com |

Table 2: Applications of this compound in Specialized Research Fields

| Research Discipline | Specific Application |

| Polymer Chemistry | Dissolution of polymers for solution property analysis smolecule.com |

| Natural Product Chemistry | Extraction and isolation of bioactive compounds from natural sources smolecule.com |

| Pharmaceutical Synthesis | Solvent for reactions and purification of active pharmaceutical ingredients (APIs) myskinrecipes.comcymitquimica.com |

| Reagent in the synthesis of pharmaceutical intermediates google.com | |

| Fuel Chemistry | Contextual research based on similar ether compounds as oxygenated fuel additives atamanchemicals.comtandfonline.com |

Toxicological and Environmental Fate Research Pertaining to Ethers

Toxicological Assessment Methodologies

Toxicological assessments for industrial chemicals like fuel ethers often rely on established methodologies, including long-term animal bioassays, to identify potential hazards such as carcinogenicity.

Design and Execution of Carcinogenicity Bioassays (Comparative Studies)

No specific long-term carcinogenicity bioassays on ethyl isopropyl ether have been published. However, the study designs for other fuel oxygenates provide a framework for understanding how such an assessment would be approached and offer insights into the potential toxicological profile of the ether class.

A comprehensive project on several gasoline oxygenates, including methyl tert-butyl ether (MTBE), ethyl tert-butyl ether (ETBE), tert-amyl methyl ether (TAME), and di-isopropyl ether (DIPE), utilized a standardized bioassay design. researchgate.net In these studies, Sprague-Dawley rats were typically exposed to the test compounds for an extended period, often up to 104 weeks, to observe the potential development of tumors. researchgate.net Exposure is commonly administered via ingestion (gavage in an oil solution) or inhalation, reflecting primary human exposure routes. researchgate.netsustainablefuels.eu

For instance, in the bioassay for ETBE, groups of 60 male and 60 female rats were administered daily doses of 1000 mg/kg, 250 mg/kg, or a control solution (olive oil) four days a week for 104 weeks. researchgate.net Following the treatment period, the animals were monitored for their entire natural lifespan to document the incidence of spontaneous and chemically-induced tumors. researchgate.net Similar long-term bioassays were conducted for TAME and DIPE. nelsonmullins.com

Key Findings from Comparative Ether Bioassays:

ETBE: Under the described test conditions, ETBE was associated with an increase in total malignant tumors in female rats. researchgate.net

MTBE: Long-term studies have shown that MTBE can cause various types of tumors in rodents. nih.gov The International Agency for Research on Cancer (IARC) has classified both MTBE and ETBE as "possibly carcinogenic to humans" (Group 2B) based on sufficient evidence in experimental animals. who.int

DIPE and TAME: These compounds were evaluated by IARC as "not classifiable as to its carcinogenicity to humans" (Group 3), indicating inadequate evidence in both humans and experimental animals. who.int

These comparative studies highlight that the carcinogenic potential can vary among different fuel ethers, and assessment requires rigorous, long-term bioassays with standardized protocols to ensure comparability and reliability of the findings.

Table 1: IARC Carcinogenicity Classifications for Selected Fuel Ethers

| Compound | IARC Classification | Basis for Classification |

|---|---|---|

| Methyl tert-butyl ether (MTBE) | Group 2B: Possibly carcinogenic to humans | Sufficient evidence in experimental animals |

| Ethyl tert-butyl ether (ETBE) | Group 2B: Possibly carcinogenic to humans | Sufficient evidence in experimental animals |

| Di-isopropyl ether (DIPE) | Group 3: Not classifiable | Inadequate evidence in humans and experimental animals |

| Tert-amyl methyl ether (TAME) | Group 3: Not classifiable | Inadequate evidence in humans and experimental animals |

Environmental Transport and Transformation Studies

The environmental fate of this compound, including its movement through and persistence in various environmental compartments, is governed by its physical and chemical properties.

Dynamics of Volatilization from Various Environmental Compartments

For comparison, diethyl ether and diisopropyl ether exhibit properties that suggest significant volatilization from aquatic systems. nist.govnist.gov The Henry's Law constant is a critical parameter in environmental models that predict the partitioning of a chemical between air and water. epa.gov Given its structure as a short-chain aliphatic ether, this compound is expected to have a relatively high vapor pressure and moderate water solubility, leading to a significant potential for volatilization from surface water and moist soil.

Table 2: Henry's Law Constants for EIPE and Structurally Related Ethers

| Compound | Henry's Law Constant (kH) | Temperature (K) | Reference |

|---|---|---|---|

| This compound | 9.1 x 10¹ Pa·m³·mol⁻¹ | 298.15 | |

| Diethyl ether | 5.4 x 10¹ Pa·m³·mol⁻¹ | 298.15 | |

| Di-isopropyl ether | 1.1 x 10² Pa·m³·mol⁻¹ | 298.15 | |

| Methyl tert-butyl ether (MTBE) | 5.6 x 10¹ Pa·m³·mol⁻¹ | 298.15 | |

| Ethyl tert-butyl ether (ETBE) | 5.1 x 10¹ Pa·m³·mol⁻¹ | 298.15 |

Mobility and Leaching Potential in Soil and Groundwater Systems

The mobility of an organic compound in soil is largely determined by its tendency to adsorb to soil organic carbon. This property is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.com A low Koc value indicates weak adsorption and high mobility, suggesting a potential to leach from the soil into groundwater. chemsafetypro.com Conversely, a high Koc value signifies strong adsorption and low mobility. chemsafetypro.com

Experimental Koc values for this compound are not specified in the reviewed literature. However, fuel oxygenates like MTBE are known for their high mobility in soil and their tendency to generate long pollution plumes in groundwater due to their high water solubility and low adsorption. nih.gov The Koc for a substance can be estimated from other properties, such as its water solubility or octanol-water partition coefficient (Kow). ecetoc.orgchemsafetypro.com Given the structural similarities to other mobile fuel ethers, it is anticipated that this compound would exhibit a low Koc value and therefore be considered to have a high potential for mobility and leaching in soil and groundwater systems.

Table 3: Soil Mobility Classification Based on Koc Values

| Koc Value | Mobility Class | Leaching Potential |

|---|---|---|

| < 50 | Very High | High |

| 50 - 150 | High | High |

| 150 - 500 | Moderate | Moderate |

| 500 - 2000 | Low | Low |

| > 2000 | Very Low / Immobile | Very Low |

Research into Microbial Biodegradation Mechanisms for Ethers

The biodegradation of fuel ethers in soil and groundwater has been a subject of extensive research. While these compounds can be recalcitrant, certain microorganisms have demonstrated the ability to degrade them under aerobic conditions. nih.gov The presence of the ether bond and, in some cases, a tertiary carbon structure, contributes to their resistance to microbial attack. nih.gov

The primary mechanism for the aerobic biodegradation of fuel ethers like MTBE and ETBE is initiated by monooxygenase enzymes, including cytochrome P450. nih.govduke.eduresearchgate.net This enzymatic reaction hydroxylates a carbon atom adjacent to the ether oxygen, leading to the cleavage of the ether bond. duke.edu This initial attack results in the formation of an unstable hemiacetal, which then spontaneously decomposes into an alcohol and an aldehyde. duke.edu

For example, the degradation of MTBE typically yields tert-butyl alcohol (TBA) and formaldehyde. nih.gov Similarly, the biodegradation of this compound would be expected to proceed via hydroxylation of either the ethyl or isopropyl group, leading to the formation of isopropanol (B130326) and acetaldehyde (B116499), or ethanol (B145695) and acetone (B3395972), respectively. Some microbial strains can utilize these ethers as their sole source of carbon and energy, while others degrade them through cometabolism, where the degradation occurs in the presence of another growth-supporting substrate, such as an n-alkane. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Acetaldehyde | - |

| Acetone | - |

| Di-isopropyl ether | DIPE |

| Diethyl ether | - |

| Ethanol | - |

| Ethyl tert-butyl ether | ETBE |

| This compound | EIPE |

| Formaldehyde | - |

| Isopropanol | - |

| Methyl tert-butyl ether | MTBE |

| Tert-amyl methyl ether | TAME |

| Tert-butyl alcohol | TBA |

Computational and Predictive Modeling for Environmental and Toxicological Impact of this compound

In the absence of extensive empirical data, computational and predictive modeling serves as a crucial tool for assessing the potential environmental and toxicological impacts of chemical substances like this compound. These in silico methods utilize the molecular structure of a compound to estimate its physicochemical properties, environmental fate, and toxicological endpoints. This approach is instrumental in identifying potential risks early in the chemical lifecycle, prioritizing substances for further testing, and fulfilling regulatory data requirements. Various models and software suites, such as the US Environmental Protection Agency's (EPA) EPI Suite™ and the Ecological Structure-Activity Relationship (ECOSAR™) model, provide valuable insights into the likely behavior of this compound in the environment and its potential to cause harm to various organisms.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the structural or property descriptors of a chemical with its biological activity or a particular environmental effect. For this compound, QSAR models can predict a range of toxicological endpoints.

The Ecological Structure-Activity Relationship (ECOSAR™) program, often used within the EPI Suite™, is a key tool for predicting the aquatic toxicity of industrial chemicals. epa.gov ECOSAR™ uses the log octanol-water partition coefficient (log Kow) to estimate toxicity through a series of linear regression models. regulations.gov For this compound, which is classified as a neutral organic compound, ECOSAR™ provides the following predicted values for aquatic toxicity:

| Organism | Test Duration | Endpoint | Predicted Value (mg/L) |

|---|---|---|---|

| Fish | 96 hours | LC50 | 148.97 |

| Daphnid | 48 hours | LC50 | 293.74 |

| Green Algae | 96 hours | EC50 | 158.52 |

| Fish | Chronic | ChV | 20.01 |

| Daphnid | Chronic | ChV | 42.53 |

| Green Algae | Chronic | ChV | 29.21 |

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population. ChV: Chronic value, the geometric mean of the No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC).

These predictions suggest that this compound has a low to moderate acute and chronic toxicity to aquatic organisms.

Predictive Toxicology Databases

Predictive toxicology databases are extensive collections of experimental data that can be used to inform the predictions of computational models. Platforms like the OECD QSAR Toolbox and VEGA provide access to a wide range of QSAR models and experimental data for various endpoints. vegahub.euvegahub.eu

Environmental Fate Modeling

Environmental fate models predict how a chemical will move and transform in the environment. The EPI Suite™ (Estimation Programs Interface) is a widely used suite of models for this purpose. epa.gov For this compound, various modules within EPI Suite™ provide the following predictions:

Biodegradation: The BIOWIN™ model predicts the biodegradability of organic chemicals. ecetoc.orgnih.govresearchgate.net For this compound, BIOWIN™ predicts that it is not readily biodegradable. The model estimates a timeframe of weeks for ultimate biodegradation and weeks to months for primary biodegradation. ecetoc.orgnih.gov

Atmospheric Fate: The AOPWIN™ (Atmospheric Oxidation Program for Windows) model estimates the rate of reaction of a chemical with atmospheric oxidants. epa.gov For this compound, AOPWIN™ predicts a total atmospheric half-life of 2.16 days, based on its reaction with hydroxyl radicals. This suggests a relatively short persistence in the atmosphere.

Bioaccumulation: The BCFBAF™ (Bioconcentration Factor/Bioaccumulation Factor) program estimates the potential for a chemical to accumulate in aquatic organisms. epa.gov For this compound, the model predicts a log Bioconcentration Factor (BCF) of 0.85, which corresponds to a BCF value of 7.08. This low value indicates a low potential for bioaccumulation in fish.

Soil and Sediment Sorption: The KOCWIN™ (Soil Adsorption Coefficient Program) estimates the tendency of a chemical to adsorb to soil and sediment. epa.gov For this compound, KOCWIN™ predicts a log Koc (organic carbon-water partition coefficient) of 1.48. This suggests that this compound has high mobility in soil and is not likely to adsorb significantly to soil or sediment.

The PBT (Persistent, Bioaccumulative, and Toxic) Profiler , another EPA tool, provides a screening-level assessment of a chemical's potential to be persistent, bioaccumulative, and toxic. Based on the predictions from EPI Suite™, this compound is not expected to be a PBT chemical due to its low predicted bioaccumulation potential and relatively short environmental persistence.

The following table summarizes the key environmental fate predictions for this compound from the EPI Suite™ models:

| Parameter | Predicted Value | Model |

|---|---|---|

| Log BCF | 0.85 | BCFBAF™ |

| Atmospheric Half-life | 2.16 days | AOPWIN™ |

| Log Koc | 1.48 | KOCWIN™ |

| Biodegradation | Not readily biodegradable | BIOWIN™ |

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization Techniques

Spectroscopic techniques are instrumental in determining the molecular structure and properties of ethyl isopropyl ether. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and photoelectron spectroscopy each offer unique insights into the molecule's characteristics.

Infrared (IR) spectroscopy of this compound reveals characteristic vibrations of its functional groups. The most prominent feature in the IR spectrum of a simple ether like this compound is the strong C-O stretching absorption, which is typically found in the region of 1150-1060 cm⁻¹ docbrown.info. Additionally, the spectrum displays C-H stretching vibrations in the 3000-2800 cm⁻¹ region and C-H bending/deformation vibrations between 1470 and 1365 cm⁻¹ docbrown.info. The absence of strong absorptions corresponding to other functional groups, such as the hydroxyl (-OH) or carbonyl (C=O) group, confirms the ether functionality.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals for the different proton environments in the molecule. The chemical shifts for 2-ethoxypropane (a synonym for this compound) have been reported as follows:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 1.13 | Triplet | -CH₂-CH₃ |

| 1.18 | Doublet | -CH(CH₃ )₂ |

| 3.53 | Quartet | -CH₂ -CH₃ |

| 3.65 | Septet | -CH (CH₃)₂ |

Data sourced from a publicly available solution to an NMR problem chegg.com. The multiplicity is predicted based on the n+1 rule.

The methylene (B1212753) protons (-CH₂-) of the ethyl group are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the neighboring methyl protons. The methine proton (-CH-) of the isopropyl group is also deshielded and appears as a septet due to coupling with the six equivalent methyl protons of the isopropyl group. The methyl protons of the ethyl group appear as a triplet, and the methyl protons of the isopropyl group appear as a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique carbon environments. Based on the analysis of a similar compound, 2-methoxypropane, the carbon atoms closer to the electronegative oxygen atom are expected to be more deshielded and appear at a higher chemical shift (downfield) docbrown.info. The two methyl carbons of the isopropyl group are equivalent due to the molecule's symmetry docbrown.info.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule. The electron ionization (EI) mass spectrum of this compound (also known as 2-ethoxypropane) shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 88, which corresponds to its molecular weight nist.gov.

The fragmentation of ethers is characterized by several common pathways, including α-cleavage (cleavage of a C-C bond adjacent to the oxygen atom) and cleavage of the C-O bond studylib.netlibretexts.org. For this compound, the major fragmentation patterns observed in its mass spectrum include:

α-Cleavage: Loss of a methyl radical (•CH₃) from the isopropyl group to form a stable oxonium ion at m/z 73.

α-Cleavage: Loss of an ethyl radical (•CH₂CH₃) from the ethyl group to form a stable oxonium ion at m/z 59.

C-O Bond Cleavage: Cleavage of the bond between the oxygen and the isopropyl group, leading to the formation of an ethyl cation (C₂H₅⁺) at m/z 29 and an isopropyl radical.

C-O Bond Cleavage with Hydrogen Rearrangement: A common fragmentation pathway for ethers involves the transfer of a hydrogen atom followed by cleavage, which can lead to various smaller fragments.

The base peak in the mass spectrum of 2-ethoxypropane is observed at m/z 45, which can be attributed to the [CH₃CHOH]⁺ ion formed through a rearrangement process.

Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 88 | [C₅H₁₂O]⁺ (Molecular Ion) |

| 73 | [M - CH₃]⁺ |

| 59 | [M - C₂H₅]⁺ |

| 45 | [CH₃CHOH]⁺ (Base Peak) |

| 43 | [CH(CH₃)₂]⁺ |

| 29 | [C₂H₅]⁺ |

Data interpreted from the NIST WebBook mass spectrum of 2-ethoxypropane nist.gov.

In a PES experiment, a molecule is irradiated with high-energy photons, causing the ejection of an electron. By measuring the kinetic energy of the ejected photoelectron, the binding energy of that electron can be determined libretexts.org. The resulting spectrum shows a series of bands, each corresponding to the ionization of an electron from a different molecular orbital.

For an aliphatic ether like this compound, the highest occupied molecular orbitals (HOMOs) are typically the non-bonding lone pair orbitals on the oxygen atom. Therefore, the first ionization potential would correspond to the removal of an electron from one of these orbitals. Deeper-lying molecular orbitals associated with the C-O and C-C sigma bonds would have higher ionization energies.

By studying the vibrational fine structure within the photoelectron bands, information about the geometry of the resulting radical cation can be obtained. This technique is also valuable for studying the electronic structure of radical and carbonium ions generated from the molecule.

Quantum Chemical and Molecular Modeling Approaches

Computational chemistry provides a powerful toolkit for investigating the molecular properties and reactivity of this compound at a theoretical level. These methods complement experimental data and can provide insights into structures and processes that are difficult to study empirically.

Quantum chemical calculations, such as ab initio and density functional theory (DFT) methods, can be employed to determine the optimized molecular geometry and electronic structure of this compound. These calculations involve solving the Schrödinger equation for the molecule to find the lowest energy arrangement of its atoms.

Commonly used methods for geometry optimization include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT functionals (e.g., B3LYP, ωB97XD) researchgate.netnih.gov. The choice of the basis set (e.g., 6-31G(d), 6-311G(2d,2p), cc-pVTZ) is also crucial for the accuracy of the calculations nih.govmdpi.com.

Through these computations, various molecular properties can be predicted, including:

Bond lengths and angles: Providing a detailed three-dimensional structure of the molecule.

Rotational barriers: Calculating the energy required to rotate around the C-O bonds, which helps in understanding the conformational flexibility of the ether.

Dipole moment: Predicting the polarity of the molecule.

Vibrational frequencies: These can be compared with experimental IR and Raman spectra to validate the computational model.

Molecular orbital energies: Providing information about the electronic structure and reactivity.

While specific computational studies on this compound are not extensively reported, research on similar ethers like ethyl methyl ether has shown that these methods can accurately predict molecular geometries and rotational energy barriers.

Transition State Theory (TST) is a fundamental concept in chemical kinetics that provides a framework for calculating the rates of chemical reactions wikipedia.orgjohnhogan.infoiitd.ac.in. TST postulates the existence of a high-energy intermediate state, known as the transition state or activated complex, that lies on the reaction pathway between reactants and products fiveable.me. The rate of the reaction is then related to the concentration of this transition state and the frequency with which it decomposes to form products fiveable.me.

Computational methods can be used to locate the transition state structure on the potential energy surface and calculate its energy. This information, combined with statistical mechanics, allows for the prediction of reaction rate constants.

For a reaction involving this compound, such as its pyrolysis or oxidation, computational chemists can model the reaction mechanism, identify the transition state for each elementary step, and calculate the activation energy. This approach has been successfully applied to study the reaction kinetics of other ethers and organic molecules researchgate.netnih.gov.

For example, in a computational study of the pyrolysis of isopropyl acetate (B1210297), a related ester, DFT and composite methods were used to investigate the transition states and calculate the rate constants using TST and RRKM theory nih.gov. Similarly, a computational investigation into the kinetics of ethoxyethylperoxy radicals employed TST to determine the rate constants of unimolecular reactions researchgate.net. These studies demonstrate the power of applying transition state theory in conjunction with computational chemistry to predict and understand the reaction kinetics of molecules like this compound.

Theoretical Calculation of Thermochemical Parameters

Theoretical calculations, employing quantum chemical methods, serve as a powerful tool for determining the thermochemical parameters of molecules like this compound. These computational approaches provide valuable insights into the molecule's stability and energetic properties, often complementing or predicting experimental data. Methods such as ab initio and density functional theory (DFT) are commonly utilized to calculate key thermochemical values.

Research into the thermochemical properties of ethers has been conducted using various levels of theory to ensure accuracy. For instance, in a study on a series of ethers including mthis compound, which is structurally similar to this compound, molecular structures and vibration frequencies were determined using B3LYP/6-31G(d,p) and MP2/6-31G(d,p) levels of theory. acs.org Single point energy calculations were also performed at higher levels, such as B3LYP/6-311+G(3df,2p) and MP2/6-311+G(2df,2p), as well as with composite methods like CBSQ and G3(MP2). acs.org

A significant aspect of these theoretical investigations is the calculation of the enthalpy of formation (ΔfH°). This is often achieved through the use of isodesmic reactions, which are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This method helps to minimize computational errors. For mthis compound, the enthalpy of formation was determined to be -60.13 ± 0.94 kcal/mol through the evaluation of data from isodesmic reactions at different calculation levels. acs.org

Furthermore, theoretical calculations are employed to determine other critical thermochemical parameters such as standard entropy (S°) and heat capacity (Cp) over a range of temperatures. For these calculations, it is crucial to consider the contributions from internal rotations of molecular fragments, such as the methyl and ethyl groups. The potential barriers for these internal rotations can be calculated, and the hindered internal rotational contributions to entropy and heat capacity are then determined by summing over the energy levels obtained from the direct diagonalization of the Hamiltonian matrix of these hindered rotations. acs.org

The table below summarizes the theoretically calculated thermochemical properties for mthis compound, which provides a strong reference for understanding the expected values for the structurally analogous this compound.

| Thermochemical Parameter | Calculated Value | Computational Method | Basis Set |

|---|---|---|---|

| Enthalpy of Formation (ΔfH°) | -60.13 ± 0.94 kcal/mol | Isodesmic Reactions | Multiple levels including B3LYP and MP2 |

| Molecular Structures and Vibration Frequencies | Calculated | B3LYP | 6-31G(d,p) |

| Molecular Structures and Vibration Frequencies | Calculated | MP2 | 6-31G(d,p) |

| Single Point Energy | Calculated | B3LYP | 6-311+G(3df,2p) |

| Single Point Energy | Calculated | MP2 | 6-311+G(2df,2p) |

| Internal Rotation Barriers | Calculated | B3LYP | 6-31G(d) |

Industrial Research and Process Optimization for Ether Production

Development of Efficient Preparation and Purification Technologies

The industrial synthesis of ethyl isopropyl ether has evolved from classic laboratory methods to more efficient and sustainable catalytic processes. A cornerstone of laboratory preparation is the Williamson ether synthesis, an SN2 reaction involving an alkoxide and an alkyl halide. byjus.commasterorganicchemistry.com For this compound, the reaction between sodium isopropoxide and a primary ethyl halide (like ethyl bromide) is favored. chemistrysteps.com Using a secondary halide, such as isopropyl chloride, with sodium ethoxide is less efficient as it primarily yields propene through an elimination reaction. libretexts.org

Another established method is the acid-catalyzed dehydration of a mixture of ethanol (B145695) and isopropanol (B130326). masterorganicchemistry.com This process, however, typically results in a mixture of ethers, including the desired this compound alongside symmetrical ethers like diethyl ether and diisopropyl ether, necessitating complex separation procedures. Industrial processes often favor heterogeneous catalysis using solid acid catalysts, such as ion-exchange resins, which offer advantages in terms of catalyst recovery and process continuity. scribd.com

The purification of this compound is critical to achieving the high-purity grades required for its applications. Common impurities include unreacted alcohols (ethanol and isopropanol), water, and explosive peroxides that can form upon exposure to air and light. researchgate.net Standard industrial purification technologies involve several stages. Peroxides are commonly removed by washing the crude ether with an aqueous solution of ferrous sulfate. researchgate.netlookchem.com Water and residual alcohols are typically removed by drying with agents like anhydrous calcium chloride, followed by distillation over sodium wire for final drying. researchgate.net For large-scale continuous operations, passing the ether through columns packed with activated alumina (B75360) is an effective method for removing both water and peroxides. lookchem.com Aldehyde impurities can be removed by distillation from reagents such as hydrazine (B178648) hydrogen sulfate. lookchem.com

Table 1: Comparison of Preparation Methods for this compound

| Method | Reactants | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | Sodium isopropoxide + Ethyl halide | SN2 reaction; 50-100 °C byjus.com | Good yield for unsymmetrical ethers byjus.com | Potential for elimination side-reactions with secondary halides libretexts.org; reactive alkoxides required byjus.com |

| Acid-Catalyzed Dehydration | Ethanol + Isopropanol | Sulfuric acid; 130-140 °C masterorganicchemistry.com | Uses simple starting materials | Produces a mixture of ethers, requiring extensive purification masterorganicchemistry.com |

| Heterogeneous Catalysis | Ethanol + Isopropanol or Propylene (B89431) + Ethanol | Solid acid catalysts (e.g., ion-exchange resins, γ-Al2O3) scribd.comsamaterials.com | Catalyst is easily separated and reused; high selectivity; suitable for continuous processes | Catalyst deactivation can occur over time |

Research into Scalable Production Methods

Research into scalable production methods for this compound focuses on increasing efficiency, reducing energy consumption, and improving sustainability. The shift from homogeneous acid catalysts (like sulfuric acid) to solid heterogeneous catalysts represents a significant advancement in large-scale ether production. masterorganicchemistry.com Catalysts such as styrene-divinylbenzene ion-exchange resins or binary metal oxides like γ-Al2O3-TiO2 are subjects of research as they are non-corrosive, reusable, and facilitate continuous production processes, which are more economical on an industrial scale. scribd.comsamaterials.com

A key area of modern process intensification research is reactive distillation (RD). researchgate.net This technology combines chemical reaction and product separation into a single unit, which can significantly reduce capital and operating costs by overcoming equilibrium limitations and simplifying downstream processing. scribd.comresearchgate.net While specific research on this compound is limited, extensive studies on the production of related compounds like di-isopropyl ether (DIPE) and various acetate (B1210297) esters using reactive distillation highlight its potential. scribd.comntu.edu.twdntb.gov.ua These processes often use ion-exchange resins as catalysts within the distillation column, achieving high conversion rates and product purity in an energy-efficient manner. scribd.comresearchgate.net The development of similar RD processes for this compound is a logical next step for scalable and economical production.

Another approach to scalable production involves optimizing the etherification of alcohol streams. For instance, processes have been developed for the production of DIPE from isopropanol, a reaction analogous to the formation of this compound. scribd.com These methods are continuously being refined to improve yield and reduce the formation of by-products. Furthermore, research explores the synthesis of ethers as by-products of large-scale alcohol production from olefins, although this method can result in variable product quality and requires robust purification systems. google.comchempedia.info

Role in the Formulation of Specialty Chemicals and Industrial Solvents

This compound serves as a valuable compound in various industrial applications due to its solvent properties and chemical reactivity. cymitquimica.com Its molecular structure, featuring both an ethyl and an isopropyl group attached to an oxygen atom, imparts an ability to dissolve a wide range of nonpolar and slightly polar compounds. smolecule.com This makes it an effective solvent in diverse industrial settings.

As an industrial solvent, this compound is utilized in the manufacturing of pharmaceuticals, coatings, and adhesives. cymitquimica.com Its relatively low boiling point and moderate volatility are advantageous for applications requiring easy solvent removal, such as in extraction processes and as a reaction medium for organic synthesis. cymitquimica.comsmolecule.com In the pharmaceutical industry, the related compound isopropyl ether is widely used for the extraction and purification of active ingredients from natural sources or synthetic reaction mixtures. nbinno.comcnchemshop.com this compound's properties make it suitable for similar applications, including liquid-liquid and solid-phase extraction techniques. smolecule.com

In the formulation of specialty chemicals, this compound acts as a non-polar solvent where specific chemical properties are necessary. Its chemical inertness allows it to be used as a medium for reactions without participating in them. It is also employed in the production of perfumes and flavoring agents, where it functions as a carrier that can stabilize aromatic compounds.

Table 2: Industrial Applications of this compound

| Industry | Application Area | Function |

|---|---|---|

| Pharmaceuticals | Synthesis & Purification | Solvent for reactions; extraction of active pharmaceutical ingredients (APIs). cymitquimica.comnbinno.com |

| Coatings & Adhesives | Formulation | Solvent for resins and polymers. |

| Chemical Manufacturing | Organic Synthesis | Reaction medium; solvent for recrystallization and purification. smolecule.com |

| Specialty Chemicals | Formulation | Non-polar solvent with specific properties. |

| Fragrances & Flavors | Formulation | Carrier and stabilizer for aromatic compounds. |

Research on Ethyl Isopropyl Ether Derivatives and Analogues

Structure-Activity Relationship Studies (e.g., Pharmacological Activity of Ether Derivatives)

While specific structure-activity relationship (SAR) studies on ethyl isopropyl ether derivatives are not widely documented in pharmacological literature, the principles of SAR for ether-containing compounds can be extrapolated to understand their potential biological activities. The ether linkage is a common functional group in many biologically active molecules, and its impact on pharmacological properties is well-established.

The pharmacological activity of ether derivatives is significantly influenced by the nature of the alkyl or aryl groups attached to the oxygen atom. For simple aliphatic ethers like this compound, modifications would involve altering the ethyl and isopropyl groups. These changes can affect the molecule's size, shape, lipophilicity, and metabolic stability, which in turn dictates its interaction with biological targets.

In broader studies of ether derivatives, it has been observed that the ether oxygen can act as a hydrogen bond acceptor, a crucial interaction for binding to biological receptors. For instance, in a series of aliphatic and aromatic ether derivatives of 3-piperidinopropan-1-ol, which were evaluated as histamine (B1213489) H3 receptor antagonists, a simple ethyl ether derivative was found to be highly potent in in vivo studies nih.gov. This highlights that even small aliphatic ether moieties can play a critical role in the pharmacological profile of a molecule.

Furthermore, research on beta-adrenergic blockers has shown that an aromatic nucleus is not always essential for activity, and aliphatic and alicyclic ethers can exhibit significant beta-adrenergic antagonist effects nih.gov. The structure-activity relationships in these compounds are complex, with the nature of the substituents on the ether linkage playing a key role in potency and selectivity oup.com.

Hypothetically, for derivatives of this compound, SAR studies might explore the following modifications:

Chain length: Increasing or decreasing the length of the ethyl or isopropyl groups could impact the molecule's fit into a receptor's binding pocket and alter its lipophilicity.

Branching: The degree of branching of the alkyl groups can influence steric hindrance and conformational flexibility, which are critical for receptor binding.

Introduction of other functional groups: Incorporating polar groups like hydroxyl or amino functions could enhance solubility and introduce new hydrogen bonding capabilities, potentially leading to different pharmacological activities.

The table below illustrates a hypothetical SAR study for a series of this compound derivatives, based on general principles observed in other ether-containing pharmacologically active compounds.

| Derivative | Modification from this compound | Expected Impact on Properties | Potential Pharmacological Relevance |

| Mthis compound | Ethyl group replaced by methyl | Decreased size and lipophilicity | Altered binding affinity and metabolic stability |

| n-Propyl isopropyl ether | Ethyl group replaced by n-propyl | Increased lipophilicity and size | Potentially enhanced binding to hydrophobic pockets |

| tert-Butyl isopropyl ether | Ethyl group replaced by tert-butyl | Increased steric bulk | May enhance selectivity for certain receptors |

| 2-Hydroxythis compound | Hydroxyl group added to the ethyl chain | Increased polarity and hydrogen bonding potential | Improved aqueous solubility and potential for new receptor interactions |

Comparative Analysis of Substituent Effects on Reactivity and Properties

The reactivity and physical properties of this compound and its analogues are primarily governed by the electronic and steric effects of the substituent alkyl groups. A comparative analysis of these effects helps in understanding and predicting the behavior of these ethers in chemical reactions and as solvents.